In Vitro Nephrotoxicity: Aristolactam AII Exhibits Significantly Lower HK-2 Cytotoxicity Than Aristolactam I and BII
In a head-to-head comparison of eight natural aristolactams using the MTT assay on human renal proximal tubular epithelial (HK-2) cells, aristolactam AII (AL AII) demonstrated an IC₅₀ value of 12.33 μM, which was approximately 4.4-fold less cytotoxic than aristolactam I (AL I, IC₅₀ = 2.78 μM) and aristolactam BII (AL BII, IC₅₀ = 2.49 μM) [1]. This quantitative difference was attributed to structural variations in ring A substitution patterns: the methylenedioxy group at C3 and C4 in AL I and AL BII enhances cytotoxicity, whereas the methoxy and hydroxy substitution pattern of AL AII confers a comparatively attenuated nephrotoxic profile [1].
| Evidence Dimension | Cytotoxicity (HK-2 cell viability inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 12.33 μM |
| Comparator Or Baseline | AL I: IC₅₀ = 2.78 μM; AL BII: IC₅₀ = 2.49 μM; velutinam: IC₅₀ = 2.55 μM; AL AⅠa: IC₅₀ = 18.39 μM; sauristolactam: IC₅₀ = 43.84 μM |
| Quantified Difference | AL AII is ~4.4-fold less cytotoxic than AL I and ~5.0-fold less cytotoxic than AL BII |
| Conditions | MTT assay; human renal tubular epithelial HK-2 cells; 48-hour exposure |
Why This Matters
Researchers requiring a less nephrotoxic aristolactam scaffold for in vitro mechanistic studies should prioritize AL AII over AL I or AL BII to minimize confounding cytotoxicity.
- [1] Wang Y, et al. In vitro nephrotoxicity and structure-toxicity relationships of eight natural aristolactams. Toxicon. 2025;254:108214. View Source
